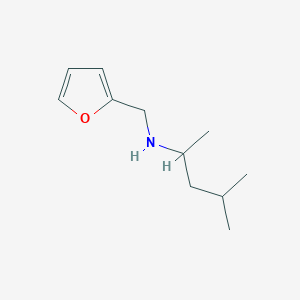

(Furan-2-ylmethyl)(4-methylpentan-2-YL)amine

Description

“(Furan-2-ylmethyl)(4-methylpentan-2-yl)amine” is a secondary amine featuring a furan-2-ylmethyl group and a branched 4-methylpentan-2-yl (isohexyl) substituent. The furan ring contributes aromatic and electron-rich characteristics, while the isohexyl chain enhances lipophilicity and steric bulk. This compound is structurally analogous to bioactive amines and intermediates in pharmaceutical and materials science research.

Propriétés

Formule moléculaire |

C11H19NO |

|---|---|

Poids moléculaire |

181.27 g/mol |

Nom IUPAC |

N-(furan-2-ylmethyl)-4-methylpentan-2-amine |

InChI |

InChI=1S/C11H19NO/c1-9(2)7-10(3)12-8-11-5-4-6-13-11/h4-6,9-10,12H,7-8H2,1-3H3 |

Clé InChI |

BMFPUDLVBYHXDM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)NCC1=CC=CO1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(4-methylpentan-2-yl)amine typically involves the reaction of furan derivatives with amines under specific conditions. One common method involves the use of a furan derivative, such as furfural, which undergoes a catalytic reaction in the presence of a suitable amine and catalyst. For example, the reaction of furfural with 4-methylpentan-2-amine in the presence of a ruthenium-based catalyst can yield (Furan-2-ylmethyl)(4-methylpentan-2-yl)amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(Furan-2-ylmethyl)(4-methylpentan-2-yl)amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(Furan-2-ylmethyl)(4-methylpentan-2-yl)amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its antimicrobial and anti-inflammatory properties.

Industry: The compound is used in the production of materials such as polymers and resins.

Mécanisme D'action

The mechanism of action of (Furan-2-ylmethyl)(4-methylpentan-2-yl)amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

N-(Thiophen-2-ylmethyl)(4-methylpentan-2-yl)amine

- Structure : Replaces the furan oxygen with sulfur (thiophene ring).

- Properties : Increased lipophilicity due to sulfur’s larger atomic radius and polarizability compared to oxygen. Thiophene derivatives often exhibit distinct electronic properties, influencing reactivity in catalysis or drug design .

- Synthesis : Analogous methods to furan derivatives, e.g., coupling thiophen-2-ylmethyl halides with isohexylamine .

1-(Furan-2-yl)-2-methylpropan-1-amine

- Structure : Features a furan-2-yl group directly attached to a branched 2-methylpropylamine.

- Properties : Lower molecular weight (139.19 g/mol) and boiling point (68–69°C at 9 Torr) compared to the target compound. The shorter alkyl chain reduces steric hindrance but may limit membrane permeability in biological applications .

Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine

Alkyl Chain Variations

N-(4-Methylpentan-2-yl)-10H-phenothiazin-3-amine

- Structure: Retains the isohexyl group but replaces the furan with a phenothiazine moiety.

- Applications: Phenothiazine derivatives are known for antipsychotic activity; this compound may serve as a precursor in neuropharmacological research .

Tris(furan-2-ylmethyl)amine

- Structure : Three furan-2-ylmethyl groups attached to a central nitrogen.

- Synthesized via microwave-assisted N-methylation, achieving 20–37% yields under optimized conditions .

Functional Group Comparisons

1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a)

- Structure : Tetrazole ring replaces the isohexyl chain, introducing acidity (pKa ~4–5) and hydrogen-bonding capacity.

- Crystallography: Crystallizes in monoclinic P21/c, with intermolecular interactions dominated by tetrazole N–H···N hydrogen bonds .

N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide (20)

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| (Furan-2-ylmethyl)(4-methylpentan-2-yl)amine | C₁₁H₁₉NO | 181.28 | Not reported | Branched alkyl, furan substituent |

| N-(Thiophen-2-ylmethyl)(4-methylpentan-2-yl)amine | C₁₁H₁₉NS | 197.34 | Not reported | Thiophene substitution |

| 1-(Furan-2-yl)-2-methylpropan-1-amine | C₈H₁₃NO | 139.19 | 68–69 (9 Torr) | Shorter alkyl chain |

| Tris(furan-2-ylmethyl)amine | C₁₅H₁₇N₃O₃ | 287.31 | Not reported | Tridentate ligand potential |

Activité Biologique

(Furan-2-ylmethyl)(4-methylpentan-2-YL)amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets. The structure can be represented as:

This compound's unique combination of functional groups allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.

Research indicates that (Furan-2-ylmethyl)(4-methylpentan-2-YL)amine interacts with specific molecular targets, such as enzymes and receptors. The furan moiety may facilitate hydrogen bonding with biological molecules, modulating their activity. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), a target for cognitive enhancement therapies. In studies, it exhibited an IC50 value of 5.16 ± 0.86 μM against MAO-B, demonstrating significant selectivity over MAO-A .

- Influence on Synaptic Transmission : In vivo studies demonstrated that administration of related compounds improved synaptic transmission in the hippocampus without causing hyperexcitability, suggesting potential for cognitive enhancement .

Biological Activity Overview

The biological activities of (Furan-2-ylmethyl)(4-methylpentan-2-YL)amine are summarized in the following table:

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties found that (Furan-2-ylmethyl)(4-methylpentan-2-YL)amine displayed activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

- Neuropharmacological Effects : In a controlled experiment involving rodent models, the administration of related furan derivatives led to enhanced synaptic plasticity without adverse effects on seizure thresholds, highlighting their potential as cognitive enhancers .

- Inflammation Reduction : In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels in activated macrophages, suggesting therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.